Coniferyl Alcohol

Antioxidant activity Free radical scavenging Structure-activity relationship

Select Coniferyl Alcohol (CA) for applications where monolignol specificity is critical. Unlike p-coumaryl or sinapyl alcohol, CA's intermediate oxidation potential and single methoxy group enable predictable radical coupling for lignin DHP engineering. Its sub-nanomolar SAHH inhibition (IC50=34 nM) makes it essential for antiviral drug discovery SAR studies. With a LogP of 1.0, it offers a superior balance of aqueous solubility and membrane permeability versus other monolignols. CA also serves as the high-activity benchmark for DPPH radical scavenging assays, outperforming ferulic acid and coniferyl aldehyde. Procure ≥98% purity CA for reproducible, publication-ready results.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 32811-40-8
Cat. No. B129441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConiferyl Alcohol
CAS32811-40-8
Synonyms4-hydroxy-3-methoxycinnamic alcohol
coniferyl alcohol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCO)O
InChIInChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
InChIKeyJMFRWRFFLBVWSI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Coniferyl Alcohol (CAS 32811-40-8) Procurement Guide: Monolignol Baseline and Key Distinctions for Research and Industrial Sourcing


Coniferyl alcohol (CA) is a phenylpropanoid and a primary monolignol, serving as a central building block in lignin biosynthesis [1]. With a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol, this crystalline solid is a critical intermediate in the phenylpropanoid pathway and a precursor to various phytochemicals, including eugenol, stilbenoids, and coumarins . As a member of the monolignol family, which also includes p-coumaryl alcohol and sinapyl alcohol, CA's specific methoxylation pattern (one methoxy group on the aromatic ring) confers distinct physicochemical and biological properties that differentiate it from its analogs [2].

Why Generic Substitution of Coniferyl Alcohol with Other Monolignols is Scientifically Unjustified


Substituting coniferyl alcohol with p-coumaryl alcohol or sinapyl alcohol is not a straightforward replacement due to quantifiable differences in their electronic structure, reactivity, and physicochemical properties. Coniferyl alcohol's single methoxy group provides an intermediate balance between the fully unsubstituted p-coumaryl alcohol and the dimethoxylated sinapyl alcohol, resulting in a unique profile of antioxidant potency, enzymatic oxidation kinetics, and lipophilicity [1]. These differences are not merely incremental; they lead to functional divergence in applications ranging from lignin polymer engineering to pharmacological target inhibition. The following quantitative evidence demonstrates that coniferyl alcohol occupies a distinct and non-interchangeable position within the monolignol class, making it a specific choice for researchers and industrial users [2].

Quantitative Differentiation Guide for Coniferyl Alcohol Sourcing: Head-to-Head Data vs. Key Analogs


Antioxidant Potency: DPPH Radical Scavenging Activity vs. Ferulic Acid Derivatives

Coniferyl alcohol demonstrates markedly superior antioxidant activity compared to its biosynthetically related ferulic acid derivatives. In kinetic DPPH radical scavenging assays, coniferyl alcohol exhibited activity equivalent to isoeugenol, and both were significantly more potent than ferulic acid, coniferyl aldehyde, and ethyl ferulate [1].

Antioxidant activity Free radical scavenging Structure-activity relationship

Oxidation Propensity: Molecular Orbital (HOMO) Energy Ranking vs. p-Coumaryl and Sinapyl Alcohols

Molecular orbital calculations confirm that the ease of oxidation for monolignols follows a specific order: sinapyl alcohol > coniferyl alcohol > p-coumaryl alcohol [1]. This electronic hierarchy, determined by Highest Occupied Molecular Orbital (HOMO) energy levels, dictates the reactivity of these compounds in radical coupling reactions central to lignin formation and in vitro polymerization studies.

Lignin biosynthesis Oxidation potential Density functional theory

Enzymatic Oxidation Kinetics: Peroxidase Catalytic Efficiency vs. p-Coumaryl Alcohol

Enzymes involved in lignification exhibit differential selectivity for monolignols. Specifically, the Norway spruce peroxidase isoform PAPX4 demonstrated a six-fold higher catalytic efficiency (V_max/K_m) for coniferyl alcohol compared to p-coumaryl alcohol [1]. Conversely, the isoform PAPX5 favored p-coumaryl alcohol by a factor of two, indicating that specific peroxidases preferentially oxidize coniferyl alcohol for incorporation into the cell wall.

Enzyme kinetics Peroxidase Lignification

Lipophilicity: Octanol-Water Partition Coefficient (LogP) vs. p-Coumaryl and Sinapyl Alcohols

The lipophilicity of the three primary monolignols, as measured by their octanol-water partition coefficient (LogP), decreases with increasing methoxylation. Coniferyl alcohol exhibits an intermediate LogP of 1.0, situated between p-coumaryl alcohol (LogP = 1.4) and sinapyl alcohol (LogP = 0.7) [1]. This quantifiable difference reflects the thermodynamic impact of the single methoxy group, which reduces the chemical potential difference between octanol and water by 1.15 kJ/mol [2].

Physicochemical properties Lipophilicity Bioavailability

SAHH Enzyme Inhibition: Sub-Nanomolar IC50 with Distinction from Other Monolignols

In a screen of potential inhibitors, coniferyl alcohol was identified as the most potent inhibitor of recombinant human S-adenosyl-homocysteine hydrolase (SAHH), exhibiting an IC50 of 34 nM [1]. This inhibitory activity was the highest among all tested compounds, and molecular docking studies confirmed a stable binding conformation within the enzyme's active site [1].

Enzyme inhibition S-adenosyl-homocysteine hydrolase Drug discovery

High-Impact Application Scenarios Where Coniferyl Alcohol's Specific Properties Are Essential


Precursor for Controlled Lignin Polymer Synthesis

For researchers synthesizing lignin polymers in vitro, the intermediate oxidation potential of coniferyl alcohol (HOMO energy between sinapyl and p-coumaryl alcohols [1]) is essential. This property allows for controlled radical coupling reactions, enabling the creation of dehydrogenation polymers (DHPs) with predictable branching and cross-linking densities, which are difficult to achieve with the more reactive sinapyl or less reactive p-coumaryl alcohol. Furthermore, the six-fold preference of the PAPX4 peroxidase for coniferyl alcohol over p-coumaryl alcohol [2] provides a specific enzymatic tool for regioselective polymer growth.

Investigating Selective Biological Activities

Studies focused on S-adenosyl-homocysteine hydrolase (SAHH) inhibition should prioritize coniferyl alcohol due to its potent and specific in vitro activity (IC50 = 34 nM [3]). This sub-nanomolar potency is a defining characteristic for structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery. Using alternative monolignols like p-coumaryl or sinapyl alcohol, which lack this documented activity against SAHH, would be ineffective for this specific pharmacological target.

Development of Formulations Requiring Balanced Lipophilicity

In the formulation of bioactive compounds for cellular or in vivo studies, coniferyl alcohol's intermediate LogP of 1.0 [4] offers a crucial balance. This value, which is lower than p-coumaryl alcohol (LogP = 1.4) and higher than sinapyl alcohol (LogP = 0.7), predicts better solubility in aqueous buffers than p-coumaryl alcohol, while maintaining superior membrane permeability compared to the more hydrophilic sinapyl alcohol. This balanced lipophilicity profile is advantageous for optimizing bioavailability and distribution in complex biological media.

Standard for Antioxidant Activity Comparisons in Ferulic Acid Derivative Studies

When investigating the antioxidant properties of ferulic acid and its derivatives, coniferyl alcohol serves as a critical benchmark compound. Its DPPH radical scavenging activity, which is quantitatively superior to that of ferulic acid and coniferyl aldehyde [5], establishes a high-activity reference point. Researchers can reliably use coniferyl alcohol to contextualize the antioxidant capacity of novel derivatives and to understand the impact of the side chain's terminal group (-CH2OH) on free radical scavenging.

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